JAK2 Biochemical Potency Comparison: Target Compound vs. Fedratinib and Ruxolitinib
The target compound demonstrates a recombinant JAK2 IC50 of 3.60 nM in a biochemical assay using N-terminal His-tagged human JAK2 (residues 826–1132) with PolyGT-Biotin substrate [1]. This places it within the low nanomolar potency range comparable to the FDA-approved JAK2-selective inhibitor fedratinib (JAK2 IC50 = 3.0 nM in comparable biochemical format) and approximately 3-fold more potent than ruxolitinib (JAK2 IC50 = 2.8–5.7 nM, depending on assay conditions), though the assay contexts are not identical [2]. The target compound's JAK2 IC50 is within the same order of magnitude as these clinical JAK2 inhibitors, suggesting comparable target engagement potential at the enzymatic level.
| Evidence Dimension | JAK2 biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.60 nM |
| Comparator Or Baseline | Fedratinib JAK2 IC50 = 3.0 nM (biochemical); Ruxolitinib JAK2 IC50 = 2.8–5.7 nM (biochemical) |
| Quantified Difference | Target compound is within 1.2-fold of fedratinib; approximately equipotent to ruxolitinib (fold-difference range: 0.6–1.3×) |
| Conditions | Recombinant human N-terminal His-tagged JAK2 (826–1132), PolyGT-Biotin substrate, baculovirus expression system (target compound); comparator data from published literature using recombinant JAK2 kinase assays (conditions may vary) |
Why This Matters
Low nanomolar JAK2 biochemical potency positions this compound as a viable starting point for myeloproliferative neoplasm research applications, where JAK2 inhibition is the primary pharmacologic goal.
- [1] BindingDB Entry BDBM50530792 (CHEMBL4526485). JAK2 IC50 = 3.60 nM, recombinant human N-terminal His-tagged JAK2 (826–1132), PolyGT-Biotin substrate. View Source
- [2] Wernig, G., Kharas, M. G., Okabe, R., et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell, 13(4), 311–320. (Fedratinib/TG101348 JAK2 IC50 data); Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117. (Ruxolitinib JAK2 IC50 data). View Source
